![molecular formula C8H16ClN B6230874 4-azaspiro[2.6]nonane hydrochloride CAS No. 1820618-20-9](/img/no-structure.png)
4-azaspiro[2.6]nonane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azaspiro[2.6]nonane hydrochloride (4-ASNHC) is an organic compound with a unique structure, making it an attractive target for research in the fields of chemistry, biochemistry, and pharmacology. It is a symmetrical, bicyclic, spiro-fused hydrocarbon with a molecular formula of C7H13ClN2. 4-ASNHC is a white, odorless, crystalline solid with a melting point of 181-182°C. It is soluble in water, alcohol, and other organic solvents and is used in a variety of applications, including in the synthesis of other compounds, in drug development, and in laboratory experiments.
作用機序
The exact mechanism of action of 4-azaspiro[2.6]nonane hydrochloride is not yet fully understood, however, it is believed that the compound binds to certain proteins in the body, altering their function. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions. Additionally, 4-azaspiro[2.6]nonane hydrochloride has been shown to interact with certain enzymes and receptors, which may explain its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-azaspiro[2.6]nonane hydrochloride have been studied in a variety of organisms, including humans. Studies have found that 4-azaspiro[2.6]nonane hydrochloride can act as an agonist of certain receptors, and can modulate the activity of certain enzymes. Additionally, 4-azaspiro[2.6]nonane hydrochloride has been found to have anti-inflammatory and analgesic effects, as well as to have an inhibitory effect on the growth of certain cancer cells.
実験室実験の利点と制限
4-azaspiro[2.6]nonane hydrochloride is a useful compound for laboratory experiments due to its ease of synthesis, its low toxicity, and its wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, the compound is relatively expensive and is not readily available in large quantities. Additionally, the exact mechanism of action of 4-azaspiro[2.6]nonane hydrochloride is not yet fully understood, so its effects on the body may not be fully known.
将来の方向性
There are a variety of potential future directions for research on 4-azaspiro[2.6]nonane hydrochloride. These include further investigation into the compound’s mechanism of action, its effects on the body, and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of 4-azaspiro[2.6]nonane hydrochloride and its use in the synthesis of other compounds. Finally, further research could be conducted on the potential toxicity of 4-azaspiro[2.6]nonane hydrochloride and its effects on the environment.
合成法
4-azaspiro[2.6]nonane hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-azaspiro[2.6]nonane with hydrochloric acid, yielding 4-azaspiro[2.6]nonane hydrochloride. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which yields the desired product. The reaction is typically performed at room temperature and is relatively straightforward.
科学的研究の応用
4-azaspiro[2.6]nonane hydrochloride has a variety of applications in scientific research. It has been used as a model compound for studying the effects of spiro-fused bicyclic structures in organic synthesis. It has also been used as a substrate in the synthesis of other compounds, such as peptides and heterocyclic compounds. Additionally, 4-azaspiro[2.6]nonane hydrochloride has been used in drug development and in the study of biochemical and physiological effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-azaspiro[2.6]nonane hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a Lewis acid catalyst to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form an oxime.", "Step 3: The oxime is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is then cyclized with hydrochloric acid to form the spirocyclic compound.", "Step 5: The resulting compound is then purified by recrystallization from ethanol and diethyl ether to yield 4-azaspiro[2.6]nonane hydrochloride." ] } | |
CAS番号 |
1820618-20-9 |
製品名 |
4-azaspiro[2.6]nonane hydrochloride |
分子式 |
C8H16ClN |
分子量 |
161.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



